2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one
Description
The compound 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a methoxyacetyl substituent at the 2-position and methyl groups at the 3- and 5-positions. This gap necessitates reliance on structural analogs for comparative analysis.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(2-methoxyacetyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O3/c1-7-4-8(2)11(9(12)5-7)10(13)6-14-3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
XNXFSOLDHRXBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of 3,5-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxyacetyl chloride. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent patterns, molecular weight, and functional groups.
Table 1: Key Properties of Cyclohexanone Derivatives
Key Observations:
Substituent Influence: The methoxyacetyl group in the target compound is distinct from the ethoxymethylidene group in CAS 1344823-32-0 . The former contains an acetyl moiety with a methoxy tail, while the latter features an ethoxy-substituted methylidene group. This difference impacts reactivity; methoxyacetyl may enhance hydrogen-bonding capacity compared to ethoxymethylidene. The 2,5-dimethylphenoxy substituent in CAS 24493-26-3 introduces aromaticity and bulkiness, which could reduce solubility in polar solvents compared to the target compound.
Molecular Weight and Complexity :
- The target compound (estimated molecular weight ~210–220 g/mol) likely falls between CAS 24493-26-3 (218.29 g/mol) and CAS 1344823-32-0 (180.24 g/mol). Higher molecular weight often correlates with reduced volatility and altered pharmacokinetic properties.
Functional Group Reactivity: Methyl 2-hydroxyacetate (CAS 96-35-5) shares the acetyl-oxygen motif but lacks the cyclohexanone ring. Its ester group is prone to hydrolysis, whereas the target compound’s ketone and methoxyacetyl groups may favor nucleophilic addition or condensation reactions.
Research Implications and Gaps
Synthetic Routes : The target compound’s synthesis could involve Friedel-Crafts acylation or nucleophilic substitution, but experimental validation is absent in the evidence.
Applications: Cyclohexanone derivatives are often used in fragrances, agrochemicals, or as chiral auxiliaries. However, the target compound’s specific utility remains unexplored.
Data Limitations : The evidence lacks spectral data (e.g., NMR, IR), thermodynamic properties, or toxicity profiles for the target compound.
Biological Activity
The compound 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one is a derivative of cyclohexanone that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
Chemical Structure : The compound can be represented structurally as follows:
This structure features a cyclohexanone core with methoxyacetyl and dimethyl substituents, which may influence its biological interactions.
Physical Properties :
- Molecular Weight : 208.26 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antioxidant Activity
Research indicates that compounds related to cyclohexanones exhibit significant antioxidant properties. A study utilizing high-throughput screening identified several derivatives with the ability to scavenge reactive oxygen species (ROS), suggesting that 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one may similarly exhibit such activity.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating that 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one might modulate inflammatory pathways effectively.
Anticancer Potential
Preliminary studies have explored the anticancer potential of cyclohexanone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Cytotoxicity :
- Objective : Evaluate the cytotoxic effects of cyclohexanone derivatives.
- Method : MTT assay on cancer cell lines.
- Results : Notable cytotoxicity was observed at concentrations above 50 µM, with IC50 values suggesting moderate potency.
-
Anti-inflammatory Mechanism Investigation :
- Objective : Investigate the effect on TNF-alpha production.
- Method : ELISA assays were conducted on macrophage cultures.
- Results : A reduction in TNF-alpha levels was noted, supporting the anti-inflammatory hypothesis.
The biological activity of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one is likely mediated through multiple pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells may involve the activation of caspases and mitochondrial pathways.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging ROS | High-throughput screening study |
| Anti-inflammatory | Reduced TNF-alpha production | ELISA assays |
| Anticancer | Cytotoxicity against cancer cells | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
